N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide
Description
N1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzo[b]thiophene moiety linked to a hydroxyethyl group and a furan-2-ylmethyl substituent. Oxalamides are known for their structural versatility, enabling diverse biological and functional applications, including flavor enhancement, antiviral activity, and antimicrobial properties. The benzo[b]thiophene group contributes aromatic and electronic properties, while the furan ring and hydroxyethyl chain may influence solubility and metabolic stability.
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-14(13-10-24-15-6-2-1-5-12(13)15)9-19-17(22)16(21)18-8-11-4-3-7-23-11/h1-7,10,14,20H,8-9H2,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYOVQEVPHFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene derivatives with furan-2-ylmethylamine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the formation of the oxalamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antioxidant properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique structural features make it useful in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide and related oxalamide derivatives:
Structural and Functional Insights:
Substituent Impact on Activity :
- S336 ’s dimethoxybenzyl and pyridyl groups enhance umami receptor (hTAS1R1/hTAS1R3) binding, while the target compound’s benzo[b]thiophene and furan may offer distinct electronic interactions for receptor modulation or antiviral targeting .
- Antiviral oxalamides (e.g., compounds 8–11 in ) utilize thiazole and piperidine rings for CD4-binding site inhibition in HIV, suggesting that the target compound’s hydroxyethyl and furan groups might similarly engage hydrophobic pockets .
Metabolic Stability :
- Oxalamides like S336 exhibit rapid hepatic metabolism without amide hydrolysis, as shown in rat hepatocyte studies . The target compound’s hydroxyethyl group may undergo glucuronidation, while the furan ring could pose oxidative metabolic liabilities compared to S336’s pyridyl stability .
Research Findings and Implications
Umami Flavor Analogs :
- S336’s potency and regulatory approval highlight oxalamides as viable MSG alternatives. The target compound’s benzo[b]thiophene moiety could mimic umami-enhancing aromatic interactions but may require optimization for solubility and taste-masking .
Antiviral Activity :
- Thiazole-containing oxalamides (e.g., compound 8) show moderate HIV inhibition, suggesting that the target compound’s benzo[b]thiophene—a bioisostere of thiazole—might enhance binding to viral entry proteins .
Synthetic Challenges :
- Stereoisomerism (e.g., compound 14 in ) complicates the synthesis of antiviral oxalamides. The target compound’s hydroxyethyl group may introduce similar stereochemical complexities, necessitating chiral resolution techniques .
Biological Activity
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide, with CAS number 2034257-79-7, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O4S |
| Molecular Weight | 344.4 g/mol |
| Structure | Chemical Structure |
Biological Activity
1. Antimicrobial Properties:
Research indicates that compounds containing benzo[b]thiophene moieties exhibit significant antimicrobial activity. This compound has been investigated for its ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can effectively reduce bacterial viability, suggesting its potential use as an antimicrobial agent.
2. Antioxidant Activity:
The antioxidant properties of this compound have also been studied. The presence of the furan and benzo[b]thiophene groups contributes to its ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems. Assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) test have demonstrated significant antioxidant activity, indicating that this compound could be beneficial in preventing oxidative damage in cells .
3. Anti-inflammatory Effects:
The compound has shown promise in modulating inflammatory responses. It acts by inhibiting key pathways involved in inflammation, such as the NF-kB signaling pathway. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory processes and microbial metabolism.
- Scavenging Free Radicals: Its structural components allow it to effectively neutralize free radicals, thereby protecting cells from oxidative damage.
- Modulation of Cellular Signaling Pathways: By influencing pathways such as NF-kB, the compound can alter cellular responses to inflammation and stress.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of oxalamides, including this compound. Results showed a significant reduction in colony-forming units (CFUs) for both Staphylococcus aureus and Escherichia coli after treatment with the compound at varying concentrations.
Case Study 2: Anti-inflammatory Activity
In a murine model of acute inflammation induced by carrageenan, administration of the compound led to a dose-dependent decrease in paw edema. Histological analysis revealed reduced infiltration of inflammatory cells and lower expression levels of pro-inflammatory markers compared to control groups.
Q & A
Q. What are the standard synthetic routes for N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide, and what purification methods are recommended?
- Methodological Answer : The compound is synthesized via multi-step reactions. A typical route involves: (1) Preparation of intermediates: Benzo[b]thiophen-3-yl and furan-2-ylmethyl precursors are synthesized separately. The hydroxyethyl group is introduced via epoxide ring-opening or nucleophilic substitution . (2) Oxalamide coupling: Intermediates are coupled using carbodiimides (e.g., DCC) or activated esters. Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) are critical to minimize side products . (3) Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. LC-MS and NMR validate structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzo[b]thiophene (δ 7.2–7.8 ppm, aromatic protons), furan (δ 6.3–7.4 ppm), and oxalamide NH (δ 8.3–10.5 ppm). Coupling constants confirm stereochemistry (e.g., hydroxyethyl configuration) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl O-H (~3200–3500 cm⁻¹) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are used to screen this compound for therapeutic potential?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to identify IC50 values .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity (e.g., inconsistent IC50 values) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, serum interference). Strategies include: (1) Standardized Protocols : Use identical cell lines/passage numbers and serum-free media during assays . (2) Dose-Response Validation : Repeat experiments with 8–10 concentration points and nonlinear regression analysis. (3) Orthogonal Assays : Confirm results via SPR (binding affinity) or Western blot (target protein modulation) .
Q. What strategies optimize the stereochemical purity of the hydroxyethyl group during synthesis?
- Methodological Answer : The hydroxyethyl group’s configuration (R/S) impacts bioactivity. To control stereochemistry:
Q. How does modifying the furan or benzo[b]thiophene moieties affect SAR in anticancer activity?
- Methodological Answer : (1) Furan Modifications : Replace furan with thiophene or pyrole. Test derivatives in MTT assays to evaluate potency shifts . (2) Benzo[b]thiophene Substitutions : Introduce electron-withdrawing groups (e.g., -Cl) at position 5. Use docking studies (AutoDock Vina) to predict binding to kinases or tubulin . (3) Data Correlation : Plot logP vs. IC50 to assess hydrophobicity-activity relationships.
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and hepatotoxicity .
- Metabolite Identification : Incubate with liver microsomes (human/rat), then analyze via LC-QTOF-MS .
- Docking Studies : Simulate interactions with CYP3A4 or UDP-glucuronosyltransferases to identify metabolic hotspots .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : (1) Single-Crystal Growth : Use slow evaporation (acetonitrile/dichloromethane) to obtain diffraction-quality crystals . (2) SHELX Refinement : Process data with SHELXL (full-matrix least-squares) to resolve disorder in the hydroxyethyl group . (3) Hirshfeld Analysis : Map intermolecular interactions (e.g., hydrogen bonds stabilizing the oxalamide core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
